![molecular formula C11H6ClFN4O2 B2563620 3-(4-Chloro-3-fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775481-03-2](/img/structure/B2563620.png)
3-(4-Chloro-3-fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the 4-chloro-3-fluorophenyl group. This group could potentially be prepared from 4-chloro-3-fluorophenylboronic acid , which is commercially available. The synthesis of the 1,2,4-oxadiazole ring and the introduction of the methyl group would likely involve further steps, but specific details are not available .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the 4-chloro-3-fluorophenyl group and the 1,2,4-oxadiazole ring. The chloro and fluoro substituents on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions . The oxadiazole ring might also participate in reactions, depending on the specific conditions .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “3-(4-Chloro-3-fluorophenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole” would require appropriate safety precautions. The safety data sheet for a related compound, 3-(4-Chloro-3-fluorophenyl)propionic acid, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .
Future Directions
The future research directions for this compound would likely depend on its intended use or biological activity. For example, if it shows promising biological activity, further studies could be conducted to optimize its activity and selectivity. Alternatively, if it is a useful synthetic intermediate, research could focus on developing more efficient or environmentally friendly methods for its preparation .
properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN4O2/c1-5-14-10(18-16-5)11-15-9(17-19-11)6-2-3-7(12)8(13)4-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDICCTXHFPVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NC(=NO2)C3=CC(=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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